Manganese arsenide (MnAs) is a highly specialized intermetallic pnictide characterized by its room-temperature ferromagnetism and a distinct first-order magnetostructural phase transition. At approximately 313–318 K, bulk MnAs transitions from a ferromagnetic hexagonal (NiAs-type) α-phase to a paramagnetic orthorhombic (MnP-type) β-phase [1]. For industrial and advanced research procurement, MnAs is primarily valued for two distinct capabilities: its giant magnetocaloric effect (GMCE), which significantly outperforms standard rare-earth benchmarks, and its excellent epitaxial compatibility with standard III-V semiconductors like GaAs [2]. These properties make high-purity MnAs a critical precursor and active material for next-generation magnetic refrigeration systems, spintronic spin-injection contacts, and tunable magnetocaloric alloys.
Substituting Manganese arsenide with other manganese pnictides, dilute magnetic semiconductors, or standard magnetocaloric metals severely compromises application-critical performance. For instance, while Gallium manganese arsenide (GaMnAs) is widely studied for spintronics, its Curie temperature is fundamentally limited to below 200 K, rendering it useless for room-temperature device operation [1]. Conversely, substituting MnAs with Manganese antimonide (MnSb) provides a higher Curie temperature (~593 K) but entirely eliminates the first-order magnetostructural transition required for giant magnetocaloric and colossal magnetostriction effects [2]. Furthermore, while Gadolinium (Gd) is the commercial benchmark for near-room-temperature magnetic cooling, it relies on a second-order magnetic transition that yields a significantly lower isothermal magnetic entropy change compared to the sharp, first-order transition of MnAs.
In the evaluation of active magnetic regenerator materials, the isothermal magnetic entropy change (ΔS_M) is a critical procurement metric. Bulk MnAs undergoes a sharp first-order ferromagnetic to paramagnetic transition near 318 K. Under a magnetic field change of 5 T, MnAs achieves a giant magnetic entropy change of approximately 30 J/(kg·K) [1]. In direct contrast, the industry-standard benchmark Gadolinium (Gd), which undergoes a second-order transition, achieves only ~10 J/(kg·K) under the same 5 T field change near 293 K . This represents a 200% to 300% increase in entropy change for MnAs.
| Evidence Dimension | Isothermal magnetic entropy change (ΔS_M) at 5 T |
| Target Compound Data | ~30 J/(kg·K) (MnAs at ~318 K) |
| Comparator Or Baseline | ~10 J/(kg·K) (Gadolinium benchmark at ~293 K) |
| Quantified Difference | MnAs provides a 2x to 3x larger magnetic entropy change than Gd. |
| Conditions | 5 Tesla applied magnetic field change near the respective Curie temperatures. |
Procuring MnAs or its alloy derivatives allows engineers to design significantly more compact and efficient near-room-temperature magnetic cooling systems than is possible with standard Gd.
For spin-injection contacts in semiconductor devices, the material must maintain ferromagnetism at or above room temperature while being epitaxially compatible with the substrate. Dilute magnetic semiconductors like GaMnAs are structurally compatible with GaAs but are fundamentally limited to a Curie temperature (Tc) of less than 200 K [1]. MnAs, however, is a room-temperature ferromagnetic metal (bulk Tc ~313 K). When grown as an epitaxial thin film on GaAs(111)B substrates, the biaxial strain in the basal plane extends the stability of the ferromagnetic α-phase up to 350 K [2].
| Evidence Dimension | Ferromagnetic Curie Temperature (Tc) in GaAs-integrated systems |
| Target Compound Data | Up to 350 K (MnAs strained epilayers on GaAs) |
| Comparator Or Baseline | < 200 K (GaMnAs dilute magnetic semiconductor) |
| Quantified Difference | MnAs provides a Tc at least 150 K higher than GaMnAs, crossing the critical room-temperature threshold. |
| Conditions | Epitaxial thin films grown on GaAs substrates. |
MnAs is strictly required over GaMnAs for any spintronic device intended to operate at room temperature without cryogenic cooling.
In the selection of manganese pnictides for transducer or caloric applications, the nature of the phase transition is paramount. MnAs exhibits a first-order magnetostructural transition at ~313-318 K, where it shifts from a hexagonal (ferromagnetic) to an orthorhombic (paramagnetic) structure [1]. Its closest in-class analog, Manganese antimonide (MnSb), possesses a much higher Curie temperature (~593 K) but undergoes a purely second-order magnetic transition with no accompanying crystallographic change [2]. Consequently, substituting As for Sb (e.g., MnAs1-xSbx where x > 0.1) stabilizes the NiAs-type structure and eliminates the structural transition entirely.
| Evidence Dimension | Crystallographic phase transition coupled to magnetic ordering |
| Target Compound Data | Present (Hexagonal to Orthorhombic at ~318 K) |
| Comparator Or Baseline | Absent (MnSb remains NiAs-type across its Tc of 593 K) |
| Quantified Difference | MnAs undergoes a massive volume/structural change at Tc; MnSb does not. |
| Conditions | Bulk material evaluated across respective magnetic transition temperatures. |
Buyers developing materials that rely on colossal magnetostriction or structural-entropy changes must procure MnAs, as MnSb cannot provide the necessary lattice-coupling effects.
Directly leveraging its giant magnetocaloric effect (30 J/kg·K at 5 T), MnAs is procured as a high-performance active material in solid-state magnetic refrigeration systems. Its performance significantly outclasses standard Gadolinium benchmarks, making it ideal for compact, high-efficiency cooling cycles operating near 318 K [1].
Because its ferromagnetic α-phase can be stabilized up to 350 K via biaxial strain on GaAs(111)B substrates, MnAs is the material of choice for room-temperature spin injection. It replaces dilute magnetic semiconductors like GaMnAs, which fail to operate above 200 K, enabling the practical manufacturing of non-volatile logic and memory spintronic architectures [2].
MnAs serves as a critical chemical precursor in the synthesis of quaternary alloys such as MnFe(P,As). By utilizing the distinct first-order magnetostructural transition of the MnAs base and tuning it via phosphorus or iron substitution, metallurgists can engineer materials with minimized thermal hysteresis and customized transition temperatures for commercial HVAC applications .